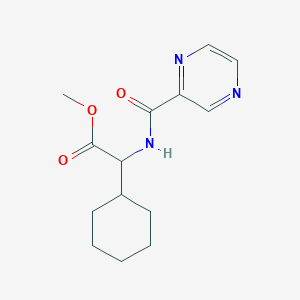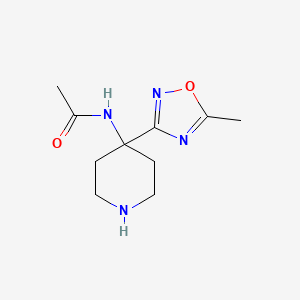![molecular formula C14H15NO4 B11815960 methyl (3S,6S,7aS)-5-oxo-3-phenyl-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazole-6-carboxylate](/img/structure/B11815960.png)
methyl (3S,6S,7aS)-5-oxo-3-phenyl-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazole-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (3S,6S,7aS)-5-oxo-3-phenyl-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazole-6-carboxylate is a complex organic compound with a unique structure that includes a pyrrolo[1,2-c][1,3]oxazole ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S,6S,7aS)-5-oxo-3-phenyl-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazole-6-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the use of 2-aminoethanols and 3H-furan-2-ones under specific conditions. For example, the reaction can be carried out in benzene medium in the presence of a cation exchange resin such as KU-2 . Another method involves the use of a catalytic system including palladium chloride (PdCl2) and copper chloride (CuCl2) in the presence of oxygen and a saturated sodium bicarbonate (NaHCO3) solution in tetrahydrofuran (THF) medium .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
化学反应分析
Types of Reactions
Methyl (3S,6S,7aS)-5-oxo-3-phenyl-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like NaBH4 and LiAlH4, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives.
科学研究应用
Methyl (3S,6S,7aS)-5-oxo-3-phenyl-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazole-6-carboxylate has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of methyl (3S,6S,7aS)-5-oxo-3-phenyl-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazole-6-carboxylate involves its interaction with specific molecular targets and pathways
相似化合物的比较
Similar Compounds
- Methyl (3R,7aS)-5-oxo-3-phenylhexahydropyrrolo[1,2-c][1,3]oxazole-6-carboxylate
- Other pyrrolo[1,2-c][1,3]oxazole derivatives
Uniqueness
Methyl (3S,6S,7aS)-5-oxo-3-phenyl-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazole-6-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C14H15NO4 |
|---|---|
分子量 |
261.27 g/mol |
IUPAC 名称 |
methyl (3S,6S,7aS)-5-oxo-3-phenyl-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazole-6-carboxylate |
InChI |
InChI=1S/C14H15NO4/c1-18-14(17)11-7-10-8-19-13(15(10)12(11)16)9-5-3-2-4-6-9/h2-6,10-11,13H,7-8H2,1H3/t10-,11-,13-/m0/s1 |
InChI 键 |
YWEWUMPGZRYRBN-GVXVVHGQSA-N |
手性 SMILES |
COC(=O)[C@H]1C[C@H]2CO[C@H](N2C1=O)C3=CC=CC=C3 |
规范 SMILES |
COC(=O)C1CC2COC(N2C1=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-[3-[2-(2,3-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B11815882.png)




![disodium;[(4-chlorophenyl)sulfanyl-phosphonomethyl]phosphonic acid](/img/structure/B11815928.png)

![4-[(3,4,5-Trimethoxyphenyl)methyl]piperazin-1-ium2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B11815930.png)
![Disodium;6-[(5-chloro-2-hydroxy-4-sulfophenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonic acid](/img/structure/B11815935.png)
![1-(4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)piperidine-4-carboxylic acid](/img/structure/B11815942.png)

![8-Methyl-3,8-diazabicyclo[4.2.0]octane;2,2,2-trifluoroacetate](/img/structure/B11815946.png)

![2-(4-Aminobenzyl)-1H-benzo[d]imidazol-5-amine](/img/structure/B11815953.png)
